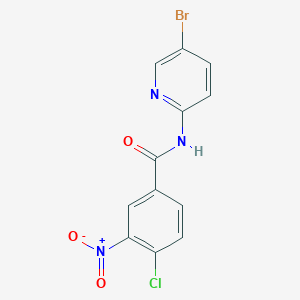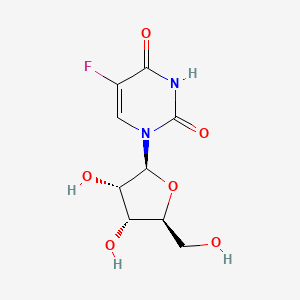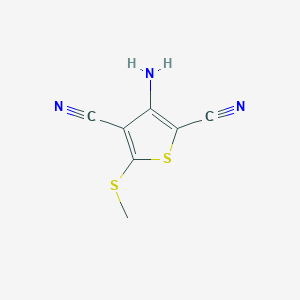![molecular formula C14H11Cl2NO3S B1638313 2-[(Cloroacetil)amino]-4-(4-clorofenil)tiofeno-3-carboxilato de metilo CAS No. 519016-64-9](/img/structure/B1638313.png)
2-[(Cloroacetil)amino]-4-(4-clorofenil)tiofeno-3-carboxilato de metilo
Descripción general
Descripción
Methyl 2-[(chloroacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C14H11Cl2NO3S. This compound is characterized by the presence of a thiophene ring substituted with a chloroacetyl group, a chlorophenyl group, and a carboxylate ester. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Methyl 2-[(chloroacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(chloroacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Substitution Reactions: The thiophene ring is then subjected to electrophilic substitution reactions to introduce the chloroacetyl and chlorophenyl groups.
Esterification: The carboxylic acid group on the thiophene ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(chloroacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Amines and Thiols: From nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agent used.
Carboxylic Acid: From hydrolysis of the ester group.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(chloroacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-[(chloroacetyl)amino]-4-(2-chlorophenyl)thiophene-3-carboxylate
- Methyl 2-[(bromoacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate
- Methyl 2-[(chloroacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate
Uniqueness
Methyl 2-[(chloroacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both chloroacetyl and chlorophenyl groups enhances its reactivity and potential for bioactivity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c1-20-14(19)12-10(8-2-4-9(16)5-3-8)7-21-13(12)17-11(18)6-15/h2-5,7H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLBQLIOJHFMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144986 | |
| Record name | Methyl 2-[(2-chloroacetyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519016-64-9 | |
| Record name | Methyl 2-[(2-chloroacetyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519016-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[(2-chloroacetyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-2,3-Dihydro-1,4-benzodioxin-6-ylmethylideneamino]cyclopropanecarboxamide](/img/structure/B1638232.png)


![2-[4-[(4-amino-2-methoxyphenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol](/img/structure/B1638240.png)
![1-Chloro-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1638241.png)


![4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1638257.png)






